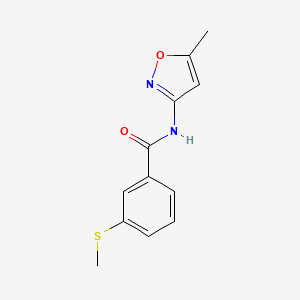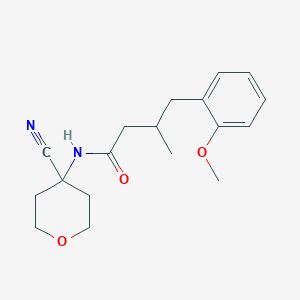
N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for cell growth and proliferation. CX-5461 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
科学的研究の応用
Kinetics and Products of Radical Reactions
Compounds structurally similar to N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide, such as 3-methoxy-3-methyl-1-butanol, have been studied for their reaction kinetics with OH radicals. This type of research is crucial for understanding the environmental fate and behavior of these compounds, particularly how they degrade and what products result from these reactions. For example, the study on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol highlights the environmental implications of using such compounds in industrial applications (Aschmann, Arey, & Atkinson, 2011).
Novel Compound Synthesis for Biomedical Applications
Research on novel azetidinones, which are structurally related to the compound , has been conducted with implications for developing new antibacterial and anticancer agents. Such studies are indicative of the potential biomedical applications of similar compounds, highlighting their relevance in the synthesis of new drugs and therapeutics (Selezneva et al., 2018).
Radioisotope Labeling for Imaging Studies
Another area of application for structurally related compounds is in the development of radiolabeled derivatives for positron emission tomography (PET) imaging. For instance, the synthesis and evaluation of a derivative of CGS 27023A, a matrix metalloproteinase inhibitor, involved its labeling with the radioisotope F-18. This research underlines the potential of similar compounds in the field of diagnostic imaging and oncology, providing tools for non-invasive imaging of disease states and monitoring therapeutic interventions (Wagner et al., 2009).
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(2-methoxyphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14(11-15-5-3-4-6-16(15)22-2)12-17(21)20-18(13-19)7-9-23-10-8-18/h3-6,14H,7-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIRHWDMZHIPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)CC(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

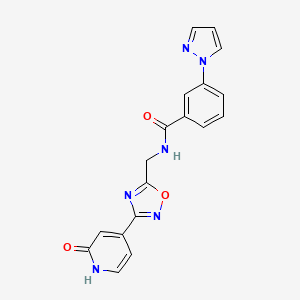
![2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2864795.png)
![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2864796.png)
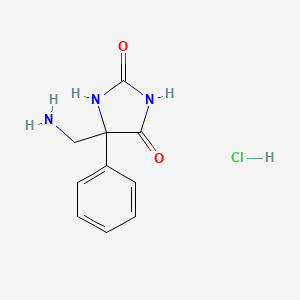
![Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B2864799.png)
![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one](/img/structure/B2864804.png)

![(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid](/img/structure/B2864806.png)
methanone](/img/structure/B2864807.png)
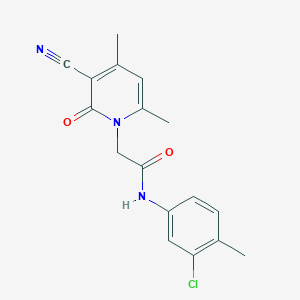
![3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2864810.png)
